molecular formula C7H7NO3 B1582141 2-Methyl-4-nitrophenol CAS No. 99-53-6

2-Methyl-4-nitrophenol

Cat. No. B1582141
Key on ui cas rn: 99-53-6
M. Wt: 153.14 g/mol
InChI Key: KDQPMQNHVQVVMR-UHFFFAOYSA-N
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Patent
US09096586B2

Procedure details

Br2 (122.2 g, 0.765 mol) was added into a solution of 2-methyl-4-nitrophenol (90.0 g, 0.588 mol) in HOAc (1.17 L) at room temperature. The resulting solution was stirred at room temperature for 4 h. TLC showed the reaction was complete. The solution was added into ice-water (3 L) slowly and filtered. The filter cake was dissolved into EA (2.5 L) and washed with saturated NaHSO3 (3×500 mL). The EtOAc layer was dried over anhydrous Na2SO4, filtered and concentrated in vacuo to afford 2-bromo-6-methyl-4-nitrophenol (110 g, 80%) as yellow solid. 1H-NMR: 400 MHz, (CDCl3) δ: 8.30 (d, J=2.0 Hz, 1H), 8.05 (s, 1H), 6.22 (s, broad, 1H), 2.41 (s, 3H).
Name
Quantity
122.2 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
1.17 L
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[OH:13]>CC(O)=O>[Br:1][C:6]1[CH:7]=[C:8]([N+:10]([O-:12])=[O:11])[CH:9]=[C:4]([CH3:3])[C:5]=1[OH:13]

Inputs

Step One
Name
Quantity
122.2 g
Type
reactant
Smiles
BrBr
Name
Quantity
90 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
1.17 L
Type
solvent
Smiles
CC(=O)O
Step Two
Name
ice water
Quantity
3 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
The filter cake was dissolved into EA (2.5 L)
WASH
Type
WASH
Details
washed with saturated NaHSO3 (3×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The EtOAc layer was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)[N+](=O)[O-])C)O
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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